Product packaging for Methyl 2-chloro-5-methylbenzoate(Cat. No.:CAS No. 16220-95-4)

Methyl 2-chloro-5-methylbenzoate

Cat. No.: B1456644
CAS No.: 16220-95-4
M. Wt: 184.62 g/mol
InChI Key: DLULLCMISBPNTK-UHFFFAOYSA-N
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Description

Contextualization of Benzoate (B1203000) Esters as Versatile Scaffolds in Organic Chemistry

Benzoate esters, derivatives of benzoic acid, are fundamental building blocks in organic chemistry. chemicalbook.com Their utility stems from the reactivity of both the aromatic ring and the ester functional group, allowing for a wide array of chemical transformations. These compounds serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.com The ester group can undergo reactions such as hydrolysis and reduction, while the aromatic ring is susceptible to electrophilic substitution, making benzoate esters a versatile scaffold for constructing diverse molecular architectures. numberanalytics.com Recent research has even explored their potential in forming 3D scaffolds for drug discovery and as new species for creating chiral nano-assemblies. rsc.orgresearchgate.net

Significance of Halogenated and Alkyl-Substituted Aromatic Esters in Contemporary Chemical Synthesis and Materials Science

The introduction of halogen atoms and alkyl groups onto aromatic esters significantly modifies their physical and chemical properties, enhancing their utility in specialized applications. Halogenation is a foundational process in organic synthesis, and the resulting halogenated compounds are integral to many pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The presence of a halogen can alter a molecule's reactivity, making it a valuable tool for building complex structures. numberanalytics.com

Halogenated organic compounds are prevalent in many natural products and are key components in medicinal chemistry. nih.govresearchgate.net For instance, the addition of chlorine or bromine atoms can increase a compound's therapeutic activity. mt.com Furthermore, halogenated aromatic esters serve as important intermediates. For example, Methyl 2,5-dichlorobenzoate (B1240473) is widely used in the synthesis of various heterocyclic compounds. researchgate.net In materials science, halogenated esters are used in the production of high-performance polymers.

Specific Research Focus on Methyl 2-chloro-5-methylbenzoate: An Overview of its Academic Relevance

This compound is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a chlorine atom and a methyl group on the benzene (B151609) ring, provides specific reactivity and makes it a useful building block for more complex molecules.

The synthesis of this compound and its precursors, such as 2-amino-3-methyl-5-chlorobenzoic acid, is of academic and industrial interest. google.com For example, related structures like 2-amino-3-methyl-5-chlorobenzoic acid are key intermediates for new types of insecticides. google.com The study of compounds like this compound contributes to the development of new synthetic methodologies and the production of novel functional materials and biologically active compounds.

Fundamental Principles Governing Reactivity and Selectivity in Substituted Benzoate Systems

The reactivity of substituted benzoate esters is governed by the electronic effects of the substituents on the aromatic ring and the inherent reactivity of the ester group. The benzene ring's reactivity towards electrophilic substitution is influenced by whether the substituents are electron-donating or electron-withdrawing. msu.edu

Electron-withdrawing groups , like the ester group itself (-COOR), deactivate the ring, making electrophilic substitution slower than in benzene. stackexchange.com These groups typically direct incoming electrophiles to the meta position. msu.edu

Electron-donating groups , such as an alkyl group (-CH₃), activate the ring, making the reaction faster and directing incoming electrophiles to the ortho and para positions. msu.edu

Halogens , like chlorine, are a special case. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. msu.edu

In this compound, the interplay of the deactivating chloro and ester groups and the activating methyl group determines the ultimate reactivity and regioselectivity of further substitutions.

The ester carbonyl group is susceptible to nucleophilic attack. The rate of reactions like hydrolysis (saponification) is sensitive to the electronic nature of the substituents on the ring. chegg.com Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. stackexchange.comchegg.com Conversely, electron-donating groups decrease the rate of hydrolysis. chegg.com

Aims and Scope of Comprehensive Research on this compound

Comprehensive research on this compound aims to fully characterize its chemical and physical properties, optimize its synthesis, and explore its potential as a precursor in various synthetic applications. Key research objectives include:

Developing Efficient Synthetic Routes: Investigating novel and improved methods for the synthesis of this compound and its precursors to achieve higher yields and purity, often for use in creating valuable products like new pesticides. google.com

Investigating Reactivity: Systematically studying the reactivity of the compound in various chemical transformations, including nucleophilic substitution at the ester, electrophilic aromatic substitution, and cross-coupling reactions, to understand how the substituent pattern influences reaction outcomes.

Exploring Applications: Utilizing this compound as a key building block for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. This includes leveraging its specific substitution pattern to create complex target molecules.

Structural and Mechanistic Studies: Performing detailed structural analysis and mechanistic studies to understand the interplay of electronic and steric effects of the substituents, which govern the compound's reactivity and the properties of its derivatives. researchgate.net

By achieving these aims, research on this compound can contribute to the broader field of organic chemistry by providing new tools and building blocks for the synthesis of functional molecules.

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-3-methyl-5-chlorobenzoic acid
Methyl 2,5-dichlorobenzoate
Benzene
Toluene (B28343)
Tert-butylbenzene
Chlorobenzene
Ethyl benzoate
Ortho-nitrotoluene
Para-nitrotoluene
Meta-nitrotoluene
Ortho-chlorotoluene
Para-chlorotoluene
Meta-chlorotoluene
Methyl 3-nitrobenzoate
Methanol (B129727)
Sodium benzoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1456644 Methyl 2-chloro-5-methylbenzoate CAS No. 16220-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULLCMISBPNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 2 Chloro 5 Methylbenzoate and Its Analogues

Direct Esterification Approaches for Carboxylic Acid Precursors

The final step in many synthetic routes to methyl 2-chloro-5-methylbenzoate is the esterification of the corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. evitachem.com This transformation can be achieved through several methods, primarily categorized as Fischer esterification and the use of activated carboxylic acid derivatives.

Fischer Esterification Variants and Catalytic Considerations

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this typically involves reacting 2-chloro-5-methylbenzoic acid with methanol (B129727) under reflux, catalyzed by a strong acid like sulfuric acid. evitachem.com This method has been reported to achieve yields between 70-85%. evitachem.com

The choice of catalyst is crucial for optimizing the reaction. While mineral acids like sulfuric acid are effective, they can present challenges in terms of separation and environmental impact. ijstr.orgdergipark.org.tr Consequently, research has focused on developing heterogeneous solid acid catalysts that are more easily recovered and reused. ijstr.org

One such catalyst is phosphoric acid-modified Montmorillonite K-10 clay (PMK), which has demonstrated high efficiency in the esterification of various substituted benzoic acids, including those with electron-donating and electron-withdrawing groups, under solvent-free conditions. ijstr.org Another promising approach involves the use of zirconium-based solid acid catalysts, such as those supported on titanium. mdpi.com These catalysts have shown excellent activity for the esterification of benzoic acid derivatives with methanol. mdpi.com Iron oxide nanoparticles supported on materials like SBA-15 have also been employed as efficient and recoverable catalysts for the solvent-free esterification of carboxylic acids. nih.gov

The reaction conditions for Fischer esterification can be optimized to maximize yield. For instance, using an equimolar amount of the carboxylic acid and alcohol with 10 wt% of PMK catalyst at reflux for 5 hours under solvent-free conditions has been identified as an optimal setup. ijstr.org Similarly, a protocol using 0.1 mol% of supported iron oxide nanoparticles under methanol reflux for 6 hours has proven to be highly efficient. nih.gov

Esterification with Activated Carboxylic Acid Derivatives

An alternative to direct acid-catalyzed esterification involves the activation of the carboxylic acid group to enhance its reactivity towards the alcohol. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride. This is often achieved using reagents like thionyl chloride or phosphorus pentachloride. evitachem.com The resulting acyl chloride is then reacted with methanol in a process known as alcoholysis to yield the desired ester. This approach can be particularly useful for substrates that are sensitive to the strongly acidic conditions of Fischer esterification.

Strategic Halogenation and Methylation of Aromatic Ring Systems

The synthesis of the precursor, 2-chloro-5-methylbenzoic acid, requires the regioselective introduction of both a chlorine atom and a methyl group onto the aromatic ring. The order and method of these introductions are critical for achieving the desired substitution pattern.

Regioselective Chlorination Methodologies

The chlorination of an aromatic ring is a key step in the synthesis of this compound. The starting material for this step can vary, influencing the regioselectivity of the chlorination.

If starting with m-toluic acid (3-methylbenzoic acid), the directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups must be considered. Direct chlorination of m-toluic acid would be expected to yield a mixture of isomers, with the desired 2-chloro-5-methylbenzoic acid being one of the products.

A more controlled approach involves the chlorination of a precursor where the desired regiochemistry is more readily achieved. For instance, the chlorination of p-toluic acid (4-methylbenzoic acid) primarily yields 3-chloro-4-methylbenzoic acid. stackexchange.com To obtain the 2-chloro-5-methyl substitution pattern, one might start with a different precursor or utilize more specialized chlorinating agents and conditions.

The chlorination of m-cresol (B1676322) (3-methylphenol) is known to be difficult as it predominantly yields the para-product, 4-chloro-3-methylphenol. wikipedia.org A historical method to achieve 2-chloro substitution on a cresol (B1669610) ring involves a multi-step process starting with a para-selective nitration, followed by conversion to a diazonium compound and a Sandmeyer reaction to introduce the chlorine atom. wikipedia.org

Modern methods for regioselective chlorination often employ specific reagents and catalysts. For example, copper(II) chloride has been used for the para-selective chlorination of unprotected anilines. beilstein-journals.org While not directly applicable to benzoic acids, this highlights the potential for metal-mediated reactions to control regioselectivity. Other chlorinating agents like 2-chloro-1,3-bis(methoxycarbonyl)guanidine have also been developed for the regioselective halogenation of complex heteroaromatic compounds. tcichemicals.com

Introduction of Methyl Substituents via Electrophilic or Nucleophilic Pathways

The introduction of a methyl group onto the aromatic ring can be accomplished through various synthetic strategies. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. For example, reacting benzene (B151609) with methyl chloride in the presence of anhydrous aluminum chloride yields toluene (B28343). quora.com However, this method can be prone to polysubstitution and rearrangement.

Alternatively, a methyl group can be introduced through a multi-step sequence. For instance, a nitro group can be introduced via nitration, reduced to an amino group, which is then diazotized and subsequently removed via reduction with hypophosphorous acid, leaving a methyl group in its place if the starting material was appropriately substituted. quora.com

In the context of synthesizing 2-chloro-5-methylbenzoic acid, it is often more practical to start with a commercially available methylated precursor, such as m-toluic acid or m-cresol, and then perform the necessary functional group manipulations and halogenation steps.

Multi-Step Synthesis from Commercially Available Aromatic Precursors

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from readily available and inexpensive aromatic compounds.

One potential route begins with m-toluic acid (3-methylbenzoic acid). wikipedia.org The synthesis would proceed as follows:

Nitration: Nitration of m-toluic acid would introduce a nitro group onto the ring. The directing effects of the methyl and carboxyl groups would need to be carefully considered to achieve the desired isomer.

Reduction: The nitro group is then reduced to an amino group.

Chlorination: A Sandmeyer reaction, involving diazotization of the amino group followed by treatment with a copper(I) chloride solution, would introduce the chlorine atom at the desired position.

Esterification: Finally, the resulting 2-chloro-5-methylbenzoic acid would be esterified with methanol to yield the final product. evitachem.com

A similar strategy can be envisioned starting from m-cresol (3-methylphenol). wikipedia.org

Nitration: Regioselective nitration of m-cresol.

Reduction: Reduction of the nitro group to an amine.

Sandmeyer Reaction: Conversion of the amino group to a chloro group.

Oxidation: Oxidation of the methyl group to a carboxylic acid. This step would need to be carefully controlled to avoid over-oxidation.

Esterification: Esterification of the resulting carboxylic acid.

Another plausible route involves starting with 2-amino-3-methylbenzoic acid . google.com

Chlorination: Direct chlorination of 2-amino-3-methylbenzoic acid. A patent describes a method using dichlorohydantoin and benzoyl peroxide to yield 2-amino-3-methyl-5-chlorobenzoic acid. google.com

Sandmeyer Reaction: The amino group can then be removed or converted to another functional group if necessary, although in this specific example, the amino group is retained in the final product. For the synthesis of this compound, the amino group would need to be removed, for example, via diazotization followed by reduction.

Esterification: Esterification of the carboxylic acid.

The selection of the optimal synthetic route depends on factors such as the availability and cost of starting materials, the desired purity of the final product, and the scalability of the reactions.

Interactive Data Tables

Table 1: Fischer Esterification of Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
2-chloro-5-methylbenzoic acidMethanolSulfuric AcidReflux, 4-8 h70-85 evitachem.com
Benzoic AcidMethanolPMK (10 wt%)Reflux, 5 h, solvent-freeHigh ijstr.org
Benzoic AcidMethanolZirconium/Titanium Solid Acid-High mdpi.com
Benzoic AcidMethanolFeNP@SBA-15 (0.1 mol%)Reflux, 6 h, solvent-free99 nih.gov
5-chloro-2-hydroxybenzoic acidMethanolSulfuric AcidReflux, 46 h94.8 prepchem.com

Table 2: Regioselective Chlorination Reactions

SubstrateChlorinating AgentCatalystConditionsMajor ProductYield (%)Reference
p-Toluic acid chlorideCl₂FeCl₃50-55 °C, 22 h3-chloro-4-methyl benzoic acid chloride84.9 stackexchange.com
2-MethylanilineCuCl₂-60 °C, 3 h, aq. HCl, O₂, HCl(g)4-chloro-2-methylanilineGood beilstein-journals.org
2-amino-3-methylbenzoic acidDichlorohydantoinBenzoyl Peroxide100 °C, 1 h, DMF2-amino-3-methyl-5-chlorobenzoic acid87.0 google.com

Functional Group Interconversions and Protection-Deprotection Strategies

Functional group interconversions (FGIs) are fundamental to the synthesis of complex organic molecules like this compound. fiveable.me These transformations involve converting one functional group into another to facilitate subsequent reaction steps or to achieve the desired final structure. fiveable.mesolubilityofthings.com

A common synthetic approach begins with a substituted toluene derivative, which then undergoes a series of reactions, including chlorination and esterification, to yield the final product. evitachem.com The strategic use of protecting groups is often necessary to prevent unwanted side reactions with sensitive functional groups during the synthesis. organic-chemistry.org For instance, a carboxylic acid group might be temporarily converted to an ester to prevent it from interfering with a reaction targeting another part of the molecule. fiveable.me

Key Functional Group Interconversions:

Esterification: The conversion of a carboxylic acid to an ester is a pivotal step. The Fischer esterification, which involves reacting the corresponding carboxylic acid (2-chloro-5-methylbenzoic acid) with methanol in the presence of an acid catalyst like sulfuric acid, is a widely used method. evitachem.comprepchem.com

Chlorination: The introduction of a chlorine atom onto the aromatic ring is a critical FGI. This can be achieved through various chlorinating agents. evitachem.com

Conversion of Alcohols to Halides: In some synthetic routes, an alcohol functional group may need to be converted to a halide, which is a better leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

Protection-Deprotection Strategies:

The selective protection and deprotection of functional groups are essential for directing the reaction to the desired outcome. organic-chemistry.org In the context of synthesizing substituted benzoates, protecting groups for alcohols and carboxylic acids are particularly relevant.

Alcohol Protection: Benzyl (B1604629) groups are commonly used to protect alcohols due to their stability under various reaction conditions. nih.gov They can be later removed through hydrogenolysis. nih.gov

Carboxylic Acid Protection: Ester groups, such as methyl or tert-butyl esters, can serve as protecting groups for carboxylic acids. fiveable.me These can be removed by hydrolysis under acidic or basic conditions. nih.gov The choice of protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its removal. fiveable.me

The following table summarizes common protecting groups used in organic synthesis that could be relevant to the synthesis of this compound and its analogues:

Functional GroupProtecting GroupProtection Reagent/ConditionsDeprotection Conditions
AlcoholBenzyl (Bn)Benzyl bromide, NaHH₂, Pd/C
Alcoholtert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, imidazoleTBAF
Carboxylic AcidMethyl EsterMethanol, Acid CatalystNaOH, H₂O
Carboxylic AcidBenzyl EsterBenzyl alcohol, DCCH₂, Pd/C
Aminetert-Butoxycarbonyl (Boc)Boc₂OTrifluoroacetic acid (TFA)

Sequential Aromatic Substitution Reactions

The synthesis of this compound inherently relies on electrophilic aromatic substitution reactions to introduce the chloro and methyl groups at specific positions on the benzene ring. The order of these substitution reactions is critical to achieving the desired 2-chloro-5-methyl substitution pattern due to the directing effects of the substituents.

For instance, starting with toluene, the methyl group is an ortho-, para-director. Chlorination of toluene would yield a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. Subsequent esterification of the corresponding benzoic acid would lead to the desired product's isomer. Therefore, a more strategic sequence is often employed.

A plausible synthetic route could involve:

Nitration of Toluene: Toluene can be nitrated to form a mixture of ortho- and para-nitrotoluene.

Separation of Isomers: The isomers are separated to isolate the desired para-nitrotoluene.

Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming para-toluidine.

Sandmeyer Reaction: The amino group can be converted to a chloro group via a Sandmeyer reaction.

Oxidation of the Methyl Group: The methyl group is oxidized to a carboxylic acid.

Esterification: The carboxylic acid is esterified to form the final product.

Alternatively, starting from a different commercially available material, such as methyl benzoate (B1203000), electrophilic aromatic substitution can be used to introduce the chloro and methyl groups. youtube.com The ester group is a meta-director, which would influence the position of the incoming electrophiles.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. nih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. rsc.org Traditional organic solvents are often flammable, toxic, and contribute to environmental pollution. rsc.org

Solvent-Free Synthesis:

Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify product purification. nih.gov Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient method for various organic transformations, including the synthesis of heterocyclic compounds. tsijournals.com Research into lipase-catalyzed transesterification for the synthesis of propyl benzoate has demonstrated the feasibility of solvent-free conditions. nih.gov

Environmentally Benign Solvents:

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. researchgate.net Water, supercritical fluids (like supercritical CO₂), and ionic liquids are being explored as greener solvents for various reactions, including esterification and chlorination. rsc.orgrsc.org Supercritical CO₂ is particularly attractive due to its non-toxic, non-flammable nature and its ability to be easily removed from the reaction mixture. rsc.org

The following table provides a comparison of conventional and green solvents for key reaction types in the synthesis of this compound.

Reaction TypeConventional SolventsGreen Solvent Alternatives
EsterificationToluene, Dichloromethane (B109758)Supercritical CO₂, Ionic Liquids, Water (for specific reactions)
ChlorinationChlorinated Solvents (e.g., CCl₄)Supercritical CO₂, Fluorous Solvents
NitrationSulfuric AcidIonic Liquids

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysts play a crucial role in improving the efficiency and selectivity of chemical reactions, which are core tenets of green chemistry.

Heterogeneous Catalysts:

The development of solid acid catalysts, such as zirconium/titanium-based catalysts, offers a recyclable and more environmentally friendly alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. mdpi.com These solid catalysts can be easily separated from the reaction mixture, simplifying product purification and reducing waste. mdpi.com Zeolites have also been utilized as reusable catalysts in solvent-free microwave-assisted synthesis. tsijournals.com

Biocatalysts:

Enzymes, such as lipases, are highly selective and efficient biocatalysts that can be used for esterification and transesterification reactions under mild conditions. nih.gov Immobilized lipases offer the advantage of reusability, further enhancing their green credentials. nih.gov

Catalyst Optimization:

Research is ongoing to develop catalysts that can improve the efficiency of chlorination reactions. For instance, studies on the chlorination of methyl 2-methylbenzoate (B1238997) have investigated the use of various free radical initiators to optimize the reaction conditions. researchgate.net The development of new catalysts for methyl chloride synthesis has also been a focus of research. nih.gov

Process Intensification and Scalability Assessments for Industrial Application Potential

For the industrial production of this compound, process intensification and scalability are critical considerations. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. evergreensinochem.com

Continuous Flow Reactors:

Continuous flow reactors, including microreactors, offer significant advantages over traditional batch reactors. evergreensinochem.com They provide better heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety, especially for exothermic reactions like nitration and chlorination. evergreensinochem.comresearchgate.net The synthesis of methyl 2-(chlorosulfonyl)benzoate has been successfully demonstrated using a continuous-flow process, highlighting its potential for inhibiting side reactions. researchgate.net

Scalability Challenges:

Scaling up a synthetic process from the laboratory to an industrial scale presents several challenges. These include ensuring consistent product quality, managing heat transfer in large reactors, and handling large quantities of potentially hazardous materials. acs.org Thorough process safety assessments are crucial to identify and mitigate potential hazards associated with the large-scale production of chemicals like this compound. acs.org

The following table outlines key parameters for assessing the scalability of the synthesis of this compound.

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume Milliliters to LitersHundreds to Thousands of Liters
Heat Transfer Surface area to volume ratio is high, efficient heat dissipation.Surface area to volume ratio is low, requires specialized cooling systems.
Mixing Generally efficient.Can be challenging, requiring powerful agitators to ensure homogeneity.
Safety Hazards are contained on a small scale.Requires comprehensive safety protocols and engineered safety systems.
Cost of Reagents High-purity, expensive reagents may be used.Cost-effective, bulk raw materials are necessary.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Chloro 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Methyl 2-chloro-5-methylbenzoate provides crucial information about the number, environment, and neighboring protons for each hydrogen atom in the molecule.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the chlorine atom, would likely appear as a doublet. The proton at position 4 (H-4), situated between the methyl group and a hydrogen atom, would be expected to show a doublet of doublets due to coupling with its two neighboring protons. The proton at position 3 (H-3), adjacent to the ester group, would also likely appear as a doublet.

The methyl group attached to the benzene ring at position 5 would produce a singlet in the upfield region of the spectrum, as it has no adjacent protons to couple with. Similarly, the methyl group of the ester functionality would also appear as a distinct singlet, typically at a slightly different chemical shift due to the influence of the adjacent oxygen atom.

A detailed analysis of the coupling constants (J-values) between the aromatic protons would further confirm their positions on the ring. For instance, the ortho-coupling between adjacent protons typically falls in the range of 7-9 Hz, while meta-coupling (between protons separated by one carbon atom) is significantly smaller, around 2-3 Hz.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-37.8 - 8.0dJ ≈ 2 Hz
H-47.2 - 7.4ddJ ≈ 8 Hz, 2 Hz
H-67.3 - 7.5dJ ≈ 8 Hz
-OCH₃ (ester)3.8 - 4.0s-
-CH₃ (ring)2.3 - 2.5s-

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the ester group will appear at the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-145 ppm. The carbon atom bearing the chlorine (C-2) and the carbon attached to the ester group (C-1) will have their chemical shifts influenced by these electron-withdrawing groups. The carbon with the methyl group (C-5) will also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-4, and C-6) will show distinct signals based on their substitution pattern.

The methyl carbon of the ester group will appear around 50-55 ppm, while the methyl carbon attached to the aromatic ring will be found further upfield, typically between 20-25 ppm.

Proton-decoupled ¹³C NMR will show each unique carbon as a singlet. However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group), further confirming the assignments.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity (from DEPT)
C=O (ester)165 - 170C
C-1130 - 135C
C-2132 - 137C
C-3128 - 133CH
C-4130 - 135CH
C-5138 - 143C
C-6125 - 130CH
-OCH₃ (ester)52 - 57CH₃
-CH₃ (ring)20 - 25CH₃

Note: The data in this table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, this would confirm the connectivity of the aromatic protons. For example, a cross-peak would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show a cross-peak between the H-3 signal and the C-3 signal, between H-4 and C-4, and between H-6 and C-6. It would also show correlations for the two methyl groups, linking the proton singlets to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the proton signal of the ester methyl group would show a correlation to the carbonyl carbon of the ester. The protons of the ring methyl group would show correlations to C-4, C-5, and C-6. The aromatic protons would also show multiple correlations to neighboring and more distant carbons, providing a comprehensive map of the carbon skeleton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group will likely appear as two bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium
C=O Stretch (ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (ester)1250 - 1300 & 1000 - 1100Strong
C-Cl Stretch600 - 800Medium to Strong

Note: The data in this table is predicted and may vary from experimental values.

Raman Spectroscopy: Complementary Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching vibrations are also visible in Raman spectra, they are typically weaker than in FT-IR. Conversely, C=C stretching vibrations of the aromatic ring and other non-polar bonds often produce strong signals in Raman spectra.

The symmetric stretching of the benzene ring is expected to be a particularly strong feature in the Raman spectrum. The C-Cl bond, being polarizable, should also give a discernible Raman signal. The combination of FT-IR and Raman data provides a more complete vibrational fingerprint of the molecule, aiding in its unambiguous identification.

Table 4: Predicted Raman Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Strong
C=O Stretch (ester)1720 - 1740Weak to Medium
Aromatic Ring Breathing~1000Strong
C-Cl Stretch600 - 800Medium

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis. The presence of a chlorine atom is a key feature, as it results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to M and M+2 peaks for chlorine-containing fragments.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process results in the formation of a positively charged molecular ion (M⁺•) and extensive fragmentation, which provides a detailed "fingerprint" of the molecule.

The molecular ion of this compound (C₉H₉ClO₂) would be detected as a pair of peaks at m/z 184 and m/z 186, corresponding to the ions containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The base peak, or most abundant ion, is often a result of a stable fragment. docbrown.info The fragmentation pathways can be inferred from the analysis of similar benzoate (B1203000) esters and chlorinated aromatic compounds. docbrown.infonist.govdocbrown.info

Key expected fragmentation patterns include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

[M - 31]⁺: [C₈H₆ClO]⁺ at m/z 153/155.

Loss of the methyl ester group (•COOCH₃): This involves cleavage of the bond between the aromatic ring and the carbonyl group.

[M - 59]⁺: [C₇H₆Cl]⁺ at m/z 125/127.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond.

[M - 35]⁺ or [M - 37]⁺: [C₉H₉O₂]⁺ at m/z 149.

Formation of the tropylium (B1234903) ion: A common rearrangement in substituted toluenes can lead to the formation of a [C₇H₇]⁺ ion at m/z 91, although this may be less prominent depending on other fragmentation routes.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Formula of Fragment Notes
184/186 Molecular Ion [C₉H₉ClO₂]⁺ Confirms molecular weight. Expected 3:1 intensity ratio.
153/155 [M - OCH₃]⁺ [C₈H₆ClO]⁺ Loss of the methoxy group from the ester.
125/127 [M - COOCH₃]⁺ [C₇H₆Cl]⁺ Loss of the entire methyl carboxylate group.
149 [M - Cl]⁺ [C₉H₉O₂]⁺ Loss of the chlorine atom. No isotopic pattern.
117 [M - Cl - OCH₂]⁺ [C₈H₆O]⁺ Subsequent loss from the [M-Cl] fragment.
91 Tropylium ion [C₇H₇]⁺ Possible rearrangement product.

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte compared to EI. This results in minimal fragmentation and is highly effective for determining the molecular weight of a compound. In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, ions (typically protonated molecules) are released into the mass analyzer.

For this compound, ESI-MS in positive ion mode would be expected to primarily show the protonated molecular ion, [M+H]⁺. This would appear as an isotopic doublet at m/z 185 and 187. Depending on the solvent system and the presence of salts, adducts such as the sodium adduct [M+Na]⁺ (m/z 207/209) or the potassium adduct [M+K]⁺ (m/z 223/225) might also be observed. The primary advantage of ESI in this context is the unambiguous confirmation of the molecular mass with very little structural fragmentation.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, a single-crystal X-ray structure for this compound has not been reported in publicly available literature. However, if a suitable single crystal were analyzed, the technique would yield a wealth of structural data.

An analysis would precisely determine:

The geometry of the benzene ring.

The exact bond lengths of the C-Cl, C-C, C=O, and C-O bonds.

The bond angles within the molecule, defining its local geometry.

The torsional or dihedral angle between the plane of the aromatic ring and the plane of the methyl ester group. This would reveal if the ester group is coplanar with the ring or twisted out of the plane due to steric hindrance from the ortho-chlorine substituent.

Table 2: Expected Structural Parameters from Single-Crystal X-ray Diffraction of this compound

Parameter Description Expected Information
Crystal System The symmetry group of the crystal lattice (e.g., Monoclinic, Orthorhombic). Defines the fundamental packing symmetry.
Space Group The specific symmetry of the unit cell. Provides detailed symmetry information.
Unit Cell Dimensions a, b, c (lengths); α, β, γ (angles). Defines the size and shape of the repeating unit.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-Cl, C=O). Confirms bonding and can indicate electronic effects.
Bond Angles (°) Angles formed by three connected atoms (e.g., C-C-Cl). Defines the molecule's geometry.
Torsion Angles (°) Dihedral angles defining conformation (e.g., C-C-C=O). Reveals the 3D shape and steric interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgplos.org By mapping properties onto this unique molecular surface, one can understand how molecules pack together in the solid state. researchgate.netnih.gov

For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from different types of intermolecular contacts. The primary interactions expected would be:

Hydrogen-Hydrogen (H···H) contacts: Typically the most abundant type of contact, representing van der Waals forces. iucr.org

Chlorine-Hydrogen (Cl···H) contacts: These weak hydrogen bonds are significant in the packing of chlorinated organic molecules. researchgate.net

Oxygen-Hydrogen (O···H) contacts: Interactions involving the ester oxygen atoms and hydrogen atoms on neighboring molecules. plos.org

Carbon-Hydrogen (C···H) contacts: Interactions involving the aromatic and methyl hydrogens. researchgate.net

These interactions are visualized on a 2D "fingerprint plot," where each point corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest atom external and internal to the surface, respectively. plos.org The distribution and shape of the points on this plot provide a quantitative summary of the intermolecular environment. For example, sharp spikes on the plot often indicate strong hydrogen-bonding interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission Analysis

Fluorescence spectroscopy is a complementary technique that measures the light emitted by a substance after it has absorbed light. Many aromatic esters exhibit fluorescence. A full analysis would involve measuring the excitation spectrum (which often resembles the absorption spectrum) and the emission spectrum. Key parameters such as the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime could be determined. This data provides insight into the electronic structure of the molecule and its excited states. Currently, no specific fluorescence data for this compound has been reported in the searched literature.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 2-chloro-5-nitrobenzoate
Methyl 5-chloro-2-methoxybenzoate
Methyl o-chlorobenzoate
Methyl o-methylbenzoate
2-chloro-2-methylpropane
Methyl 2-hydroxybenzoate
Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate
methyl 4-hydroxybenzoate
2-methylxanthen-9-one
Sodium Benzoate

Electronic Transitions and Chromophore Behavior

The electronic absorption spectrum of this compound is primarily determined by the benzoyl chromophore, which is the benzene ring substituted with a carbonyl group. The electronic transitions in such systems are typically π → π* transitions, originating from the delocalized π-electron system of the aromatic ring. The presence of substituents—a chloro group at the ortho position and a methyl group at the meta position relative to the ester functionality—modifies the energy levels of the molecular orbitals and, consequently, the absorption characteristics of the parent methyl benzoate molecule.

The primary π → π* transitions in benzene derivatives typically occur in the UV region. For methyl benzoate itself, these transitions are observed around 200-280 nm. The substitution pattern on this compound is expected to cause shifts in these bands. The chloro substituent can cause a bathochromic (red) or hypsochromic (blue) shift depending on the interplay of its inductive and resonance effects, while the methyl group typically induces a small bathochromic shift.

Table 1: Representative Electronic Transition Data for Substituted Benzoates

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Methyl benzoateEthanol~228~12,000π → π
Methyl p-aminobenzoateEthanol~296~20,000π → π / ICT
Methyl p-hydroxybenzoateEthanol~255~15,000π → π
This compound (Predicted)Ethanol~230-240~10,000-15,000π → π

Note: The data for this compound is a predicted range based on the effects of similar substituents on a benzoate chromophore, as specific experimental data was not found in the reviewed literature.

Spectral Changes in Interaction Studies with Biomolecules

The interaction of small molecules like this compound with biomolecules, such as proteins and nucleic acids, can be effectively studied using spectroscopic techniques. Bovine serum albumin (BSA) is a commonly used model protein for such studies due to its structural similarity to human serum albumin (HSA) and its intrinsic fluorescence, primarily due to tryptophan residues. nih.govmdpi.com

When a small molecule binds to a protein, changes in the absorption and fluorescence spectra of either the molecule or the protein can be observed. These changes provide valuable information about the binding mechanism, binding constants, and the microenvironment of the binding site. nih.govmdpi.comnih.govtsijournals.comresearchgate.net

Fluorescence Quenching Studies

A key method to study these interactions is fluorescence quenching. The intrinsic fluorescence of BSA can be quenched upon the binding of a small molecule. This quenching can be dynamic (collisional) or static (formation of a ground-state complex). The mechanism can be distinguished by analyzing the fluorescence lifetimes and the temperature dependence of the quenching constants. nih.gov In static quenching, the fluorescence lifetime of the fluorophore remains unchanged in the presence of the quencher. nih.gov

For analogous methyl benzoate derivatives, studies have shown that they can bind to BSA and cause a static quenching of its fluorescence. nih.gov The analysis of the fluorescence quenching data using the Stern-Volmer equation allows for the determination of the quenching constant.

Absorption and Conformational Changes

Binding can also lead to changes in the UV-Vis absorption spectrum of the protein and the small molecule. Furthermore, techniques like synchronous fluorescence and circular dichroism (CD) can reveal conformational changes in the protein upon binding. tsijournals.com

While specific studies on the interaction of this compound with biomolecules are not prevalent in the literature, the well-established methodologies used for similar compounds provide a clear framework for how such investigations would be conducted and what insights they would yield. The binding affinity and the nature of the interaction would be influenced by the hydrophobic and electronic character of the chloro and methyl substituents.

Table 2: Representative Data from a Spectroscopic Study of a Methyl Benzoate Derivative Interacting with Bovine Serum Albumin (BSA)

ParameterValueMethod
Binding Constant (K_a)~10⁴ M⁻¹Fluorescence Quenching
Number of Binding Sites (n)~1Fluorescence Quenching
Quenching MechanismStaticTime-Resolved Fluorescence
ΔG° (Gibbs Free Energy)Negativevan't Hoff Equation
ΔH° (Enthalpy Change)Negativevan't Hoff Equation
ΔS° (Entropy Change)Positivevan't Hoff Equation
Dominant Intermolecular ForcesHydrogen Bonding & van der WaalsThermodynamic Analysis

Note: This table presents typical data obtained from studies on analogous methyl benzoate derivatives interacting with BSA and serves as an illustrative example. nih.govmdpi.com The negative Gibbs free energy indicates a spontaneous binding process, while the signs of enthalpy and entropy changes suggest the nature of the forces driving the interaction. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 5 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Methyl 2-chloro-5-methylbenzoate at the atomic level. These methods provide a quantum mechanical description of the electrons and nuclei, which dictates the molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the steric and electronic effects of the chloro and methyl substituents on the benzoate (B1203000) ring.

The optimization process minimizes the total energy of the molecule, providing its ground-state energy. This energy value is essential for calculating other thermodynamic properties and for comparing the relative stabilities of different conformers or isomers. While specific DFT studies on this compound are not abundant in the literature, the principles of DFT are widely applied to similar substituted benzenes, providing a reliable framework for its theoretical investigation. nih.govnih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on typical DFT calculations for similar compounds)

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.35 Å
O-CH3 Bond Length~1.44 Å
C-C (methyl) Bond Length~1.51 Å
C-C-C (ring) Bond Angle~118 - 121°
Cl-C-C Bond Angle~119°
O=C-O Bond Angle~124°

Note: These are typical values and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the chloro and ester groups and the electron-donating nature of the methyl group will influence the energies of the HOMO and LUMO.

Computational analysis can map the electron density distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoates

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Methyl Benzoate-6.5-1.55.0
Methyl 2-chlorobenzoate (B514982)-6.7-1.84.9
Methyl 4-methylbenzoate-6.2-1.44.8
This compound (Estimated) ~ -6.6 ~ -1.7 ~ 4.9

Note: The values for this compound are estimations based on the effects of the substituents and require specific calculations for confirmation.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of how this compound behaves over time, particularly in a solution. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational changes and intermolecular interactions. uq.edu.au

Solvent Effects on Molecular Conformation

The conformation of this compound, particularly the orientation of the ester group relative to the benzene (B151609) ring, can be influenced by the surrounding solvent molecules. MD simulations can explore the potential energy surface of the molecule in different solvents, revealing the most stable conformations and the energy barriers between them. Solvents with different polarities can stabilize different conformers through dipole-dipole interactions or hydrogen bonding (if applicable). For instance, polar solvents might favor more polar conformations of the solute molecule.

Intermolecular Interactions in Solution Phase

In a solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can characterize these intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the benzene rings. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its solubility and boiling point. chegg.com For example, the chlorine and oxygen atoms in this compound can act as sites for electrostatic interactions with polar solvent molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

Transition State Characterization and Reaction Pathway Determination

The generally accepted mechanism for Fischer-Speier esterification proceeds through a series of key steps, each with a corresponding transition state. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, typically sulfuric acid. This initial step enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product. jbcpm.comresearchgate.netmasterorganicchemistry.com

Computational studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the intricacies of such reaction pathways for related molecules. For instance, a DFT study on the direct esterification of p-nitrobenzoic acid with n-butanol highlighted the role of activating agents in reducing the energy barriers of the transition states. researchgate.net Such studies calculate the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

A critical aspect of these computational investigations is the characterization of the transition state. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. The table below illustrates a hypothetical transition state structure for the nucleophilic attack of methanol (B129727) on the protonated 2-chloro-5-methylbenzoic acid, which would be a key step in the synthesis of this compound. The bond lengths and angles would be determined through computational geometry optimization.

FeatureDescription
Reactants Protonated 2-chloro-5-methylbenzoic acid, Methanol
Transition State A structure where the C-O bond between the carbonyl carbon and the methanol oxygen is partially formed. The geometry around the carbonyl carbon is distorted from trigonal planar towards tetrahedral.
Imaginary Frequency A single imaginary frequency in the vibrational analysis corresponds to the motion along the reaction coordinate, confirming it as a true transition state.
Products of this step Tetrahedral intermediate

This is a hypothetical representation based on the general mechanism of Fischer esterification.

Free Energy Profiles of Key Synthetic Steps

The feasibility and rate of a chemical reaction are governed by its free energy profile. For the synthesis of this compound via Fischer esterification, a free energy profile would map the changes in Gibbs free energy as the reaction progresses from reactants to products through various intermediates and transition states. While a specific free energy profile for the synthesis of this compound has not been published, studies on similar reactions provide a general understanding.

Computational chemistry allows for the calculation of the free energies of all species involved in the reaction, including short-lived intermediates and high-energy transition states. These calculations can be used to construct a detailed free energy diagram. For example, a theoretical study on the gas-phase acidity of substituted benzoic acids using DFT has shown how substituents affect the thermodynamics of reactions involving the carboxyl group. mdpi.com

The following table presents a hypothetical free energy profile for the key steps in the acid-catalyzed esterification of 2-chloro-5-methylbenzoic acid with methanol. The values are illustrative and would need to be determined by specific quantum chemical calculations.

Reaction StepDescriptionHypothetical ΔG (kcal/mol)
1. Protonation Protonation of the carbonyl oxygen of 2-chloro-5-methylbenzoic acid.-5 to -10
2. Nucleophilic Attack Attack of methanol on the protonated carbonyl carbon to form a tetrahedral intermediate.+15 to +20 (Activation Energy)
3. Proton Transfer Transfer of a proton from the oxonium ion to a hydroxyl group.~0
4. Water Elimination Elimination of a water molecule to form a protonated ester.+10 to +15 (Activation Energy)
5. Deprotonation Deprotonation of the carbonyl oxygen to yield the final ester and regenerate the catalyst.-10 to -15

These values are illustrative and based on general knowledge of Fischer esterification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a compound like this compound, QSAR models could be developed to predict its potential biological activities, such as antimicrobial, antifungal, or cytotoxic effects. However, no specific QSAR studies focused on this compound were found in the reviewed literature.

The general approach to QSAR modeling involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques. mdpi.com

Descriptor Calculation and Statistical Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a molecule like this compound, these descriptors would quantify its size, shape, electronic properties, and lipophilicity.

Examples of descriptors that could be calculated for this compound and related compounds are presented in the table below.

Descriptor ClassExample DescriptorsRelevance
Constitutional Molecular Weight, Number of atoms, Number of ringsBasic molecular properties.
Topological Connectivity indices (e.g., Kier & Hall indices)Describe the branching and connectivity of the molecule.
Geometrical Molecular surface area, Molecular volumeRelate to the size and shape of the molecule, which can influence receptor binding.
Quantum-Chemical HOMO/LUMO energies, Dipole moment, Atomic chargesDescribe the electronic properties and reactivity of the molecule. nih.gov
Physicochemical LogP (octanol-water partition coefficient)A measure of the lipophilicity of the molecule, which affects its absorption and distribution.

Once the descriptors are calculated for a series of compounds, a statistical model is developed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). mdpi.comnih.gov The goal is to find a statistically significant equation that can predict the biological activity of new compounds based on their calculated descriptors.

For instance, a study on the cytotoxicity of benzothiazole (B30560) derivatives used K-means clustering and PLS regression to develop QSAR models, highlighting the importance of physicochemical descriptors in influencing biological activity. researchgate.net

Predictive Modeling for Target-Specific Interactions

Predictive modeling for target-specific interactions aims to identify the potential protein targets with which a small molecule like this compound might interact. This is a crucial step in drug discovery and toxicology, as it can help to elucidate the mechanism of action and predict potential off-target effects. frontiersin.org

Computational methods for target prediction can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These methods compare the query molecule to a database of compounds with known targets.

Structure-based methods , such as molecular docking, require the three-dimensional structure of the potential protein target. The small molecule is then "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity. jbcpm.com

While no specific predictive models for target interactions of this compound have been reported, the general workflow for such an investigation would involve:

Virtual Screening: The molecule would be screened against a library of known protein targets using computational tools.

Molecular Docking: For high-ranking potential targets, detailed molecular docking studies would be performed to predict the binding mode and affinity.

Molecular Dynamics Simulations: To further investigate the stability of the predicted protein-ligand complex, molecular dynamics simulations can be carried out. pensoft.net

The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.

ParameterDescriptionExample Value
Binding Affinity The predicted free energy of binding (in kcal/mol). A more negative value indicates a stronger interaction.-7.5 kcal/mol
Interacting Residues The amino acid residues in the protein's binding site that form interactions with the ligand.Tyr23, Phe45, Leu89
Types of Interactions The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).Hydrophobic interactions with the benzene ring, a hydrogen bond with the carbonyl oxygen.

These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic parameters of a molecule with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: First-principles calculations of NMR chemical shifts can be performed using methods like Density Functional Theory (DFT). psi-k.netacs.org These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C) in the molecule. The calculated shifts can then be compared with experimental data to confirm the structure of the compound. The accuracy of the predicted shifts depends on the level of theory and the basis set used in the calculation.

The table below shows a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)165.8166.2
Aromatic C-Cl132.5133.0
Aromatic C-CH₃138.1138.5
Aromatic C-H129.7130.1
Aromatic C-H131.2131.6
Aromatic C-COOCH₃130.4130.8
Methyl (Ar-CH₃)20.921.3
Methyl (O-CH₃)52.352.7

These are hypothetical values. Experimental values for similar compounds can be found in chemical databases. libretexts.orghmdb.cachegg.com

IR and Raman Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other effects not fully captured by the theoretical model.

A computational study on methyl 2,5-dichlorobenzoate (B1240473) using DFT demonstrated good agreement between the calculated and experimental vibrational frequencies. nih.gov A similar approach could be applied to this compound to aid in the assignment of its experimental IR and Raman spectra.

Reactivity Profiles and Derivatization Chemistry of Methyl 2 Chloro 5 Methylbenzoate

Reactivity at the Ester Functional Group

The ester group is a primary site for nucleophilic acyl substitution, enabling a variety of transformations.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid, under either acidic or basic conditions. quora.com Basic hydrolysis, or saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide (B78521).

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is reversible and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Table 1: Hydrolysis and Transesterification Reactions

ReactionReagentsProduct
HydrolysisH₂O, H⁺ or OH⁻2-chloro-5-methylbenzoic acid
TransesterificationR'OH, H⁺ or base2-chloro-5-methylbenzoate (R' alkyl group)

The ester functional group can be reduced to a primary alcohol, (2-chloro-5-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. doubtnut.comyoutube.comdoubtnut.com Milder reducing agents such as sodium borohydride are generally not effective for the reduction of esters. doubtnut.com

Table 2: Reduction of Ester to Alcohol

ReagentProduct
LiAlH₄(2-chloro-5-methylphenyl)methanol

Amidation of methyl 2-chloro-5-methylbenzoate can be achieved by reacting it with ammonia or a primary or secondary amine. This reaction often requires heating or the use of a catalyst to proceed at a reasonable rate. researchgate.net The direct conversion of esters to amides can be challenging and may necessitate the use of specialized reagents or catalysts to facilitate the reaction. researchgate.net

Table 3: Amidation Reaction

ReagentsProduct
R'R''NHN,N-R',R''-2-chloro-5-methylbenzamide

Electrophilic Aromatic Substitution (EAS) on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the chloro, methyl, and ester groups—influence the position of the incoming electrophile.

The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic aromatic substitution reactions.

-Cl (Chloro group): Ortho, para-directing and deactivating.

-CH₃ (Methyl group): Ortho, para-directing and activating.

-COOCH₃ (Ester group): Meta-directing and deactivating. ma.edursc.orgchegg.com

In the case of this compound, the chloro and methyl groups are ortho and para to each other, and their directing effects will either reinforce or compete with each other and with the meta-directing ester group. The nitration of methyl benzoate, for example, is regioselective and primarily yields the meta-substituted product due to the deactivating nature of the ester group. ma.edursc.orgchegg.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. ma.edursc.org

Halogenation: The introduction of another halogen atom onto the benzene ring can be achieved through electrophilic halogenation. libretexts.org This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, to activate the halogen. libretexts.orgmasterorganicchemistry.com The position of substitution will be governed by the combined directing effects of the existing groups.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by treating the compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The ester group directs the incoming sulfonic acid group to the meta position.

Nucleophilic Aromatic Substitution (SNAr) Pathways

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chloride acts as a leaving group. The reactivity of the aromatic ring towards nucleophilic attack is influenced by the electronic properties of its substituents. The methyl ester group (-COOCH₃) at the para position to the chlorine atom is moderately electron-withdrawing, which helps to stabilize the intermediate Meisenheimer complex formed during the SNAr reaction. Conversely, the methyl group (-CH₃) at the meta position is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack.

The general mechanism for the SNAr reaction of this compound involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions relative to the point of attack, with the ester group providing additional stabilization. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

A variety of nucleophiles can be employed in SNAr reactions with this compound to introduce diverse functionalities. These include:

Alkoxides and Phenoxides: Reaction with sodium methoxide or other alkoxides would yield the corresponding methyl 2-alkoxy-5-methylbenzoate. Similarly, phenoxides can be used to introduce aryloxy groups.

Amines: Primary and secondary amines can displace the chloride to form N-substituted 2-amino-5-methylbenzoates. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

Thiols: Thiolates can be used to introduce thioether linkages, which are valuable in medicinal chemistry for their ability to form strong interactions with biological targets.

The conditions for these reactions typically involve heating the substrate with the nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of a base is often required to facilitate the reaction.

Transition-Metal Catalyzed Cross-Coupling Reactions

The chlorine substituent on this compound makes it a suitable substrate for various transition-metal catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.org Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have enabled their efficient use in Suzuki-Miyaura reactions. researchgate.net

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a biaryl compound, a common structural motif in pharmaceuticals and materials science.

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the coupling with aryl chlorides. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands are often effective.

Other Palladium and Copper-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other important cross-coupling reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. It provides a powerful alternative to SNAr for the synthesis of N-aryl compounds, often under milder conditions and with broader substrate scope. The use of specialized ligands is also critical for the successful amination of aryl chlorides.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to form aryl alkynes. This transformation is valuable for introducing rigid, linear linkers into molecules.

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This allows for the introduction of vinyl groups, which can be further functionalized.

Copper-Catalyzed Coupling Reactions: Copper-catalyzed Ullmann-type reactions have seen a resurgence for the formation of C-N, C-O, and C-S bonds. rsc.orgacs.orgnih.gov These reactions can be advantageous due to the lower cost of copper compared to palladium and can sometimes offer complementary reactivity. For instance, copper-catalyzed amination of aryl chlorides provides an effective method for synthesizing anilines and their derivatives. rsc.orgnih.gov

Strategic Derivatization for Library Synthesis and Lead Compound Development

This compound is a valuable starting material for the synthesis of compound libraries for drug discovery and the development of lead compounds. Its functional handles—the chloro, methyl, and methyl ester groups—allow for diverse and strategic derivatization.

Introduction of Diverse Functionalities for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. acs.orgnih.govnih.gov By systematically modifying the structure of a lead compound and assessing the impact on its activity, more potent and selective compounds can be designed.

This compound can serve as a scaffold for generating a library of analogues. For example, it can be a precursor to a library of substituted benzophenones, a privileged scaffold in medicinal chemistry. nih.gov The synthesis could involve a Friedel-Crafts acylation of an aromatic compound with the corresponding benzoyl chloride (derived from the ester). The substituents on both aromatic rings of the resulting benzophenone can be varied to explore the SAR.

Synthesis of Conjugates and Pro-drugs

The functional groups of derivatives of this compound can be used to synthesize conjugates and pro-drugs.

Conjugates: A bioactive molecule derived from this starting material could be conjugated to another molecule, such as a peptide, a sugar, or a fluorescent dye. nih.gov For example, a carboxylic acid handle (obtained by hydrolysis of the ester) could be used to form an amide linkage with an amino-functionalized molecule. This can be used to target the molecule to specific cells or tissues, or for imaging purposes.

Pro-drugs: A pro-drug is an inactive or less active compound that is metabolized in the body to the active drug. The ester group of this compound or its derivatives could be modified to create a pro-drug. For instance, conversion to a more labile ester could improve bioavailability, with the active carboxylic acid being released by esterases in the body. Similarly, an amine or hydroxyl group introduced through derivatization could be functionalized as a carbamate or an ether, respectively, to be cleaved enzymatically.

Biological and Biomedical Research Applications of Methyl 2 Chloro 5 Methylbenzoate Derivatives

Role as an Intermediate in the Synthesis of Biologically Active Compounds

The chemical structure of methyl 2-chloro-5-methylbenzoate, featuring a reactive chlorine atom and an ester group, makes it a valuable starting material for the construction of more complex molecular architectures with therapeutic potential.

Precursors for Pharmaceutical Agents

This compound and its close structural analogs serve as crucial precursors in the synthesis of various pharmaceutical agents. A notable example is its use in the development of inhibitors for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy due to their role in regulating the cell cycle. mdpi.comnih.gov In one patented synthetic route, this compound was reacted with a substituted chromenone derivative in the presence of sodium hydride to yield a novel compound designed to inhibit CDKs. mdpi.com This reaction highlights the role of the chloro-substituent as a leaving group, facilitating the formation of a new carbon-oxygen bond and the creation of a more complex drug candidate.

Furthermore, structurally related compounds like 2-methoxy-5-chlorobenzoic acid methyl ester are pivotal in synthesizing antipsychotic medications. For instance, this compound is a key intermediate in the preparation of methyl 2-methoxy-5-sulfamoylbenzoate, a direct precursor to the antipsychotic drug Sulpiride. mdpi.com The synthetic pathway involves the reaction of the chloro-substituted benzoate (B1203000) with sodium aminosulfinate, demonstrating the versatility of this chemical motif in building diverse pharmacologically active molecules.

Building Blocks for Complex Bioactive Scaffolds

The substituted benzene (B151609) ring of this compound provides a robust foundation for the construction of complex bioactive scaffolds, particularly heterocyclic systems. These scaffolds are central to many compounds with significant pharmacological activity.

One such application involves the synthesis of pyrimidine (B1678525) derivatives. In a patented method, this compound is first brominated at the methyl group, and the resulting benzyl (B1604629) bromide is then used to alkylate a pyrimidine precursor. This process illustrates how the methyl group of the parent compound can be functionalized to link the benzoate moiety to a heterocyclic core, creating a new class of therapeutic agents.

Another important class of bioactive scaffolds derived from a related precursor, 2-chloro-5-methylbenzoic acid, are guanidine (B92328) derivatives. Specifically, 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines have been synthesized and shown to possess significant anticancer properties. mdpi.com In this synthesis, the 2-chloro-5-methylbenzoic acid is first converted to its sulfonyl chloride, which then reacts with aminoguanidine (B1677879) to form the core structure. This demonstrates how the parent compound can be elaborated into a complex scaffold with multiple points of interaction with biological targets.

Exploration of Pharmacological Potentials of Derivatives

The derivatization of this compound has led to the discovery of novel compounds with a range of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Investigation of Antimicrobial Activities

While direct studies on the antimicrobial properties of simple this compound derivatives are limited, the core structure is integral to more complex heterocyclic systems that exhibit significant antimicrobial effects. For instance, derivatives of 2-methylthio-benzo[g] mdpi.comej-chem.orgtriazolo[1,5-a]quinazoline, which can be conceptually derived from substituted anthranilic acids related to the title compound, have been shown to possess broad-spectrum antimicrobial activity. nih.gov The investigation of these compounds against a panel of bacteria and fungi has provided valuable data on their potential as antimicrobial agents. nih.gov

Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected quinazoline (B50416) derivatives against various microbial strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)
Derivative A 12.5252512.525
Derivative B 6.2512.512.56.2512.5
Derivative C 2550502550
Ampicillin 6.2512.56.25--
Amphotericin B ---0.781.56

Note: The data presented is for illustrative purposes based on published research on quinazoline derivatives and may not directly correspond to derivatives of this compound.

Anticancer Activity Research and Cytotoxicity Assessment

The derivatives of chloro-methyl-benzoic acids have shown considerable promise as anticancer agents. As mentioned, inhibitors of cyclin-dependent kinases (CDKs) have been synthesized from this compound, representing a targeted approach to cancer therapy. mdpi.comnih.gov These compounds are designed to halt the uncontrolled proliferation of cancer cells. mdpi.com

In addition to CDK inhibitors, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, synthesized from 2-chloro-5-methylbenzoic acid, have been evaluated for their cytotoxic effects against various human cancer cell lines. mdpi.com The presence of a hydroxyl group on the arylpropylidene fragment was found to be crucial for their activity. mdpi.com Some of these compounds displayed potent cytotoxicity, with IC50 values in the low micromolar range, and induced apoptosis in cancer cells. mdpi.com

The following table presents the in vitro cytotoxic activity of selected guanidine derivatives against different cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
Compound 20 15168
Compound 24 121610
Compound 30 38>508
Cisplatin 10.83.719.4

Data sourced from a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. mdpi.com

Furthermore, novel 2-amino-8-chloro-5,5-dioxo mdpi.comej-chem.orgtriazolo[2,3-b] mdpi.comej-chem.orgbenzodithiazine derivatives have been synthesized and screened for their anticancer activity. nih.gov One prominent compound from this series demonstrated significant activity against a leukemia cell line. nih.gov

Potential in Developing Enzyme Inhibitors (e.g., SGLT2 Inhibitors)

The structural framework of chloro-methylbenzoates is also relevant in the design of inhibitors for other key enzymes. A significant area of research is the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While direct synthesis from this compound is not explicitly detailed, the synthesis of key diarylmethane intermediates for potent SGLT2 inhibitors like canagliflozin (B192856) and empagliflozin (B1684318) starts from structurally similar compounds, such as 5-bromo-2-chlorobenzoic acid. mdpi.com The synthesis involves a Friedel-Crafts acylation to form a diarylketone, which is then reduced to the final diarylmethane scaffold. mdpi.com This highlights the importance of the substituted chlorobenzoic acid core in accessing these complex inhibitors. The chlorine atom on the proximal phenyl ring has been identified as a key feature for potent SGLT2 inhibitory activity.

Receptor Binding Studies and Ligand-Target Interactions

Derivatives of chlorobenzoates have been instrumental in the study of specific receptor interactions, demonstrating that modifications to the chemical structure can lead to high selectivity for biological targets. Research in this area has elucidated how these compounds bind to and modulate the activity of key receptors in the central nervous system.

One area of focus has been the N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and memory function. A derivative, N-(2-chloro-5-thiomethylphenyl)‐N′‐(3‐methoxyphenyl)‐N′‐methylguanidine (GMOM), has been shown to be a selective antagonist for the NMDA receptor's ion-channel site. nih.gov Studies have demonstrated that GMOM is significantly more selective for NMDA receptors over a wide panel of other targets. nih.gov The binding mechanism is complex, suggesting a nuanced interaction with the receptor's ionophore. nih.gov

Furthermore, another derivative, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), has been identified as a selective agonist for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This compound activates mGlu5 receptors without significantly affecting mGlu1 receptors, making it a valuable tool for distinguishing the physiological roles of these receptor subtypes. nih.gov CHPG has also been shown to potentiate responses mediated by NMDA receptors in the hippocampus, indicating a potential role in modulating glutamatergic neurotransmission. nih.gov

Exploration of Analgesic Properties

The structural scaffold of benzoic acid and its derivatives is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel derivatives aims to develop analgesics with improved efficacy and better side-effect profiles. Studies on derivatives of 5-acetamido-2-hydroxy benzoic acid have explored how structural modifications can influence their interaction with cyclooxygenase (COX) enzymes, which are key targets for pain and inflammation management. mdpi.com

In-vivo studies using animal models are critical for evaluating the anti-nociceptive (pain-reducing) potential of these compounds. The writhing test, which induces a pain response with acetic acid, is a common method for assessing peripheral analgesic activity. For instance, a study on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated significant reductions in pain behavior. mdpi.com

Table 1: In-Vivo Analgesic Activity of Benzoic Acid Derivatives

CompoundDose (mg/kg)Pain Reduction (%) vs. ControlSource
PS3 (5-phenylacetamido-2-hydroxy benzoic acid)2074% mdpi.com
PS3 (5-phenylacetamido-2-hydroxy benzoic acid)5075% mdpi.com

These findings suggest that derivatives based on the benzoic acid structure are promising candidates for the development of new analgesics. mdpi.com The benzyl derivative, in particular, showed a reduction in pain activity, supporting the further design of novel and potentially safer therapeutic agents. mdpi.com

Antiviral and Antifungal Activity Evaluations

The broad biological activity of benzoic acid derivatives extends to antimicrobial applications, with specific compounds showing potent antiviral and antifungal effects.

Antiviral Research Certain benzoic acid derivatives have been identified as effective inhibitors of the influenza A virus. nih.gov One such derivative, designated NC-5, demonstrated the ability to inhibit multiple strains of the virus, including an oseltamivir-resistant strain. nih.gov The mechanism of action involves the suppression of viral protein expression in the later stages of viral biosynthesis and the inhibition of neuraminidase, an enzyme critical for virus release from infected cells. nih.gov Other research has explored chlorinated benzotriazole (B28993) derivatives for activity against Coxsackievirus B5 (CVB5), a member of the enterovirus family. nih.gov The presence and position of chlorine atoms on the benzotriazole scaffold were found to be crucial for antiviral efficacy. nih.gov

Table 2: Antiviral Activity of Benzoic Acid and Benzotriazole Derivatives

CompoundVirusActivity (EC₅₀)Source
NC-5Influenza A (H1N1)33.6 µM nih.gov
NC-5Influenza A (H1N1-H275Y, Oseltamivir-resistant)32.8 µM nih.gov
Compound 43a (p-chlorobenzoyl derivative)Coxsackievirus B5 (CVB5)9 µM nih.gov
Compound 41a (3,4,5-trimethoxybenzoyl derivative)Coxsackievirus B5 (CVB5)18.5 µM nih.gov

Antifungal Research In the realm of antifungal research, derivatives such as bis-5-methylbenzimidazole compounds have been evaluated for their activity against pathogenic yeasts like Candida albicans and Candida tropicalis. nih.gov The majority of the tested compounds in one study exhibited antifungal properties, with varying levels of minimum inhibitory concentration (MIC). nih.gov Furthermore, certain benzo analogs have been investigated for their ability to enhance the effectiveness of existing fungicides, a strategy known as chemosensitization. nih.gov This approach can help reduce the required dosages of conventional fungicides used in agriculture to control aflatoxigenic fungal pathogens. nih.gov

Table 3: Antifungal Activity of Benzimidazole Derivatives

Compound TypeOrganismActivity Range (MIC)Source
bis-5-methylbenzimidazole compoundsCandida albicans, Candida tropicalis25 - 800 mg/L nih.gov

Interaction with Biological Macromolecules

Protein Binding Studies (e.g., Serum Albumin Interactions)

The interaction of small molecules with transport proteins like serum albumin is a critical factor in their pharmacokinetic profile, influencing their distribution and availability in the body. Bovine serum albumin (BSA) is often used as a model protein in these studies due to its high homology with human serum albumin (HSA). nih.gov

Studies on methyl benzoate derivatives have shown that these molecules can form stable complexes with BSA. nih.gov Spectroscopic analysis of the interaction between two such derivatives—methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate—and BSA revealed that the binding occurs with a 1:1 stoichiometry. mdpi.com The binding constants were determined to be in the order of 10⁴ M⁻¹, indicating a strong affinity. nih.govmdpi.com The primary forces driving this interaction were identified as hydrogen bonds. nih.gov This binding results in fluorescence quenching of BSA through a static mechanism, confirming the formation of a ground-state complex. mdpi.com

Table 4: Binding Parameters of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)

CompoundBinding Constant (K) in Ground State (M⁻¹)Binding Constant (K) in Excited State (M⁻¹)Primary Interaction ForceSource
methyl o-methoxy p-methylaminobenzoate(1.9 ± 0.1) × 10⁴(2.1 ± 0.1) × 10⁴Hydrogen Bonding mdpi.com
methyl o-hydroxy p-methylaminobenzoate(2.3 ± 0.1) × 10⁴(2.0 ± 0.1) × 10⁴Hydrogen Bonding mdpi.com

Cellular Uptake and Permeability Studies

For a compound to exert a biological effect, it must often cross cellular membranes to reach its target. Studies on the uptake of 2-chlorobenzoate (B514982) (2-CBa) by the bacterium Pseudomonas huttiensis have provided insight into the transport mechanisms for this class of molecules. nih.gov

The uptake of 2-CBa in this organism is not a passive process but is mediated by an inducible transporter system. nih.gov This system is enhanced when the bacteria are grown in the presence of 2-CBa or 2-hydroxybenzoate, indicating that the expression of the transporter is regulated by the presence of its substrates. nih.gov The process exhibits saturation kinetics, a hallmark of carrier-mediated transport. nih.gov Evidence from studies using metabolic inhibitors suggests that the uptake is an active process, likely driven by the hydrolysis of ATP, pointing towards the involvement of an ATP-binding cassette (ABC) type transporter. nih.gov

Table 5: Kinetic Parameters for 2-Chlorobenzoate (2-CBa) Uptake in Pseudomonas huttiensis

ParameterValueSource
Apparent Kₘ12.7 ± 2.6 µM nih.gov
Vₘₐₓ9.76 ± 0.78 nmol min⁻¹ mg of protein⁻¹ nih.gov

Environmental Fate and Ecotoxicological Considerations of Methyl 2 Chloro 5 Methylbenzoate

Environmental Degradation Pathways and Kinetics

The environmental persistence of Methyl 2-chloro-5-methylbenzoate is determined by a combination of biological and abiotic degradation processes. These include biodegradation by microorganisms, transformation by light (photodegradation), and chemical reactions such as hydrolysis and oxidation.

Biodegradation in Aquatic and Terrestrial Environments

The position of the chlorine and methyl groups on the benzene (B151609) ring is a critical factor in determining the biodegradability of these compounds. For instance, the bacterium Pseudomonas cepacia MB2 has been shown to utilize 2-methylbenzoic acid and 3-chloro-2-methylbenzoate as its sole carbon source. jeeadv.ac.insigmaaldrich.comnih.gov However, this strain is unable to grow on 4-chloro- or 5-chloro-2-methylbenzoate. jeeadv.ac.insigmaaldrich.comnih.gov This specificity suggests that the particular arrangement of substituents in this compound will significantly influence its susceptibility to microbial degradation.

The typical aerobic degradation pathway for chlorinated benzoates involves an initial attack by dioxygenase enzymes, leading to the formation of chlorinated catechols. scbt.comosti.gov These intermediates are then further metabolized, eventually leading to the cleavage of the aromatic ring and the release of chloride ions. scbt.comosti.gov In some cases, chlorinated benzoates can be co-metabolized by microorganisms in the presence of a more easily degradable primary substrate. scbt.com Under anaerobic conditions, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a primary degradation mechanism for chlorinated benzoates. scbt.com

Photodegradation and Photocatalytic Transformation

Photodegradation in the environment occurs when a chemical absorbs light energy, leading to its transformation. While specific photolysis data for this compound is scarce, studies on related benzoate (B1203000) esters and chlorinated aromatic compounds indicate that this is a potential degradation pathway. For a compound to undergo direct photolysis, it must absorb light in the environmentally relevant solar spectrum (wavelengths >290 nm). nih.gov Methyl benzoate itself does not absorb light in this range and is therefore not expected to be susceptible to direct photolysis. nih.gov However, the presence of the chloro and methyl substituents on the aromatic ring of this compound may alter its absorption spectrum.

Photocatalytic transformation, often facilitated by naturally occurring substances in water and soil, can also contribute to degradation. For example, the fluorination of certain C(sp³)–H bonds can be achieved through photosensitization of reagents like SelectFluor®. sigmaaldrich.com Studies on methyl 4-fluorobenzoate (B1226621) have shown its effectiveness as a photosensitizing catalyst in such reactions. sigmaaldrich.com This suggests that benzoate esters can participate in and be degraded through photocatalytic processes. The general process of photocatalytic degradation of aromatic compounds can be enhanced by the presence of catalysts that generate reactive oxygen species, such as hydroxyl radicals, which then attack the aromatic ring.

Chemical Hydrolysis and Oxidation Processes

Hydrolysis: The hydrolysis of the ester bond is a significant abiotic degradation pathway for this compound in aqueous environments. This reaction, which splits the ester into its corresponding carboxylic acid (2-chloro-5-methylbenzoic acid) and alcohol (methanol), is highly dependent on pH and temperature. nih.govresearchgate.netresearchgate.net

The rate of hydrolysis for methyl benzoates is generally slow under neutral conditions but increases significantly in alkaline solutions (pH > 8). nih.gov The hydrolysis mechanism typically involves the addition of a hydroxide (B78521) ion to the ester's carbonyl group. nih.gov For unsubstituted methyl benzoate, the estimated half-life at pH 7 and 25°C is approximately 2.8 years, while at pH 8, it decreases to about 200 days. researchgate.net At a lower temperature of 10°C and pH 8, the estimated half-life is 1.8 years. nih.gov The presence of electron-withdrawing groups on the benzene ring can accelerate hydrolysis, while electron-donating groups can slow it down. nih.gov The chloro group is electron-withdrawing, and the methyl group is weakly electron-donating, so their combined effect on the hydrolysis rate of this compound would depend on their relative positions and electronic influences. High-temperature water can also promote the hydrolysis of even sterically hindered methyl benzoates. achmem.com

Oxidation: Oxidation processes in the environment, often mediated by photochemically produced hydroxyl radicals, can also contribute to the degradation of chlorinated aromatic compounds. researchgate.net In aqueous media, oxidative chlorination can occur where a chlorine atom is added to the aromatic ring in the presence of an oxidizing agent and a chloride source. epa.gov The degradation of chlorinated aromatic compounds can be enhanced by advanced oxidation processes that generate highly reactive species. researchgate.net

Identification and Characterization of Environmental Transformation Products

The degradation of this compound is expected to yield several transformation products, the nature of which depends on the degradation pathway.

Hydrolysis of the ester bond will produce 2-chloro-5-methylbenzoic acid and methanol (B129727) . researchgate.net This is a primary and predictable transformation in aqueous environments.

Biodegradation can lead to more complex products. Based on the metabolism of analogous compounds by bacteria like Pseudomonas cepacia MB2, initial enzymatic attack could lead to the formation of hydroxylated intermediates. jeeadv.ac.insigmaaldrich.com If the degradation proceeds via ring cleavage, potential intermediates would include chlorinated catechols . jeeadv.ac.in Another potential transformation product identified from the degradation of a related compound, 3-chloro-2-methylbenzoate, is a chlorinated isobenzofuranone , formed through the oxidation of the methyl group. jeeadv.ac.insigmaaldrich.com

Photodegradation and oxidation can also lead to hydroxylated derivatives and, under certain conditions, further chlorination of the aromatic ring. sigmaaldrich.comepa.gov

The table below summarizes the potential transformation products of this compound.

Degradation Pathway Potential Transformation Products Reference Analogue
Hydrolysis2-chloro-5-methylbenzoic acid, MethanolMethyl benzoate researchgate.net
BiodegradationChlorinated catechols, Chlorinated isobenzofuranone3-chloro-2-methylbenzoate jeeadv.ac.insigmaaldrich.com
Photodegradation/OxidationHydroxylated derivatives, Further chlorinated speciesMethyl 4-fluorobenzoate, Chlorinated aromatics sigmaaldrich.comepa.gov

Sorption Behavior in Soil and Sediment Matrices

The tendency of a chemical to bind to soil and sediment particles, known as sorption, affects its mobility and bioavailability in the environment. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.gov A higher Koc value indicates stronger sorption and lower mobility.

Direct experimental data for the Koc of this compound is not available. However, an estimation can be made based on its octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. The XLogP3, a computed estimate of log Kow, for the corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid, is 3.2. nih.gov Generally, esters are more lipophilic than their corresponding carboxylic acids, so the log Kow for this compound is expected to be higher.

A log Kow in this range suggests a moderate tendency to adsorb to organic matter in soil and sediment. The Freundlich adsorption isotherm is often used to describe the sorption of organic compounds, where the constants K and 1/n indicate the adsorption capacity and intensity, respectively. accessengineeringlibrary.com For benzoic acid, these values vary depending on the adsorbent material. accessengineeringlibrary.com The presence of the chloro and methyl groups on the benzene ring of this compound will influence its sorption characteristics compared to unsubstituted benzoic acid.

Bioaccumulation and Bioconcentration Potential in Environmental Organisms

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated using its log Kow value and expressed as a Bioconcentration Factor (BCF).

As mentioned previously, the estimated log Kow (XLogP3) for the analogous compound 2-chloro-5-methylbenzoic acid is 3.2. nih.gov Chemicals with log Kow values between 3 and 4 are generally considered to have a moderate potential for bioaccumulation. The BCF can be estimated from the log Kow using various regression equations. A log Kow of 3.2 would correspond to a BCF of approximately 150-300, suggesting a moderate bioconcentration potential in aquatic organisms. It is important to note that this is an estimation based on an analogous compound and that the actual bioaccumulation potential of this compound could be different and would also depend on the organism's ability to metabolize and excrete the substance.

Environmental Persistence Assessment and Long-Term Stability

The environmental persistence of a chemical is determined by its resistance to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. The long-term stability of this compound in environmental compartments like soil and water is currently not supported by direct experimental data. However, insights can be drawn from related compounds.

Hydrolysis: Esters such as methyl benzoates can undergo hydrolysis, breaking down into a carboxylic acid and an alcohol. The rate of this reaction is pH-dependent. Studies on various substituted methyl benzoates in aqueous solutions suggest that their hydrolysis half-lives could range from several months to years under typical environmental conditions (pH 8, 10°C). oieau.fr For instance, the estimated half-life of the parent compound, methyl benzoate, is 1.8 years at pH 8 and 10°C. oieau.fr The presence of substituents on the benzene ring influences this rate. While specific data for this compound is absent, the ester functional group suggests that hydrolysis is a potential, albeit potentially slow, degradation pathway. High-temperature water (250–300 °C) has been shown to promote the hydrolysis of methyl benzoates. psu.edu

Biodegradation: The biodegradation of chlorinated benzoic acids is a known microbial process. However, the specific degradation of this compound has not been documented. Research on Pseudomonas cepacia MB2, a bacterium capable of degrading 2-methylbenzoic acid, revealed that it could not utilize 4- or 5-chloro-2-methylbenzoate as a carbon source. nih.gov This suggests that the position of the chloro- and methyl- groups can significantly affect microbial degradation, and that some isomers of chlorinated methylbenzoates may be resistant to degradation by certain microbial strains. The parent acid, 2-chloro-5-methylbenzoic acid, is classified as hazardous to the aquatic environment with long-lasting effects, implying a degree of persistence. nih.gov

Long-Term Stability: The potential for long-range transport and persistence is a characteristic of some related halomethoxybenzenes, which are known to be pervasive in the atmosphere and can accumulate in organisms. nih.gov While no direct studies on the long-term stability of this compound exist, the expected slow rates of hydrolysis and potentially limited biodegradation suggest it could be moderately persistent in the environment. The EPA's CompTox Chemicals Dashboard notes that for the isomeric Methyl 2-chloro-4-methylbenzoate, no data is available for bioaccumulation risk, but that biodegradation predictions are available, though not specified. epa.gov

Table 1: Predicted and Inferred Environmental Fate of this compound

Parameter Finding/Inference Source
Hydrolysis Potentially slow, with a half-life possibly extending from months to years under normal environmental pH and temperature. oieau.fr
Biodegradation Likely limited. A specific bacterial strain could not degrade a similar isomer (5-chloro-2-methylbenzoate). nih.gov
Persistence Inferred to be moderately persistent due to slow degradation rates. The parent acid is noted for long-lasting aquatic effects. nih.govnih.gov
Bioaccumulation No specific data available. epa.gov

Ecotoxicological Impact on Non-Target Organisms (General Effects)

There is a significant lack of specific ecotoxicological data for this compound on non-target organisms. Safety Data Sheets for closely related compounds like Methyl 2-chloro-5-nitrobenzoate state "Do not empty into drains" and provide no specific ecotoxicity data. fishersci.com However, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous compounds can provide an indication of potential hazards.

The parent compound, methyl benzoate, is considered harmful to aquatic organisms. nih.govilo.org The introduction of halogens, such as chlorine, into the molecular structure can increase toxicity. For example, GHS information for Methyl 2-chloro-5-iodobenzoate indicates it is "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects". nih.gov Similarly, the parent acid, 2-chloro-5-methylbenzoic acid, is classified with long-term aquatic hazards. nih.gov

These classifications for structurally related chemicals suggest that this compound may also pose a risk to aquatic ecosystems. The general effects could include impacts on various trophic levels, from primary producers (algae) to invertebrates (like daphnids) and vertebrates (fish). However, without specific test data (e.g., LC50 or EC50 values), the precise level of toxicity remains unknown. The EPA's executive summary for the isomer Methyl 2-chloro-4-methylbenzoate explicitly states that no acute, subchronic, or chronic toxicity data is available. epa.gov

Table 2: GHS Hazard Statements for Structurally Related Compounds

Compound GHS Hazard Statement(s) for Aquatic Environment Source
2-Chloro-5-methylbenzoic Acid H411: Toxic to aquatic life with long lasting effects. nih.gov
Methyl 2-chloro-5-iodobenzoate H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. nih.gov
Methyl Benzoate Harmful to aquatic organisms. nih.govilo.org
This compound No Data Available

Table 3: Ecotoxicity Data for this compound

Organism Test Endpoint Value
Fish Acute toxicityLC50 (96h)No Data Available
Invertebrate (e.g., Daphnia) Acute toxicityEC50 (48h)No Data Available
Algae Growth inhibitionEC50 (72h)No Data Available

Analytical Method Development and Validation for Methyl 2 Chloro 5 Methylbenzoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the selective separation and sensitive determination of Methyl 2-chloro-5-methylbenzoate from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar compounds like this compound. sielc.com Method development involves the strategic selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach would utilize a C18 column, which provides excellent hydrophobic retention for aromatic compounds. sielc.comshimadzu.com Superficially porous particle (SPP) columns, also known as core-shell columns, can offer high-speed separation and enhanced resolution compared to traditional fully porous particles. shimadzu.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comshimadzu.com The pH of the aqueous phase can be adjusted with acids like phosphoric acid or formic acid to ensure the analyte is in a non-ionized state, which promotes retention and improves peak shape. sielc.comsielc.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.comusda.gov

Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the timely elution of the compound while maintaining good peak resolution. shimadzu.com Detection is commonly performed using a photodiode array (PDA) or UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely around 254 nm or 280 nm due to the substituted benzene (B151609) ring. shimadzu.comusda.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) shimadzu.comCore-shell technology provides high resolution and speed. shimadzu.com
Mobile Phase A: Water with 0.1% Formic Acid sielc.com B: Acetonitrile with 0.1% Formic Acid sielc.comCommon solvents for RP-HPLC, with formic acid for peak shape and MS compatibility. sielc.com
Gradient 5% B to 95% B over 10 minutesEnsures elution of the compound with good peak symmetry.
Flow Rate 0.8 mL/minTypical flow rate for the specified column dimensions.
Column Temp. 40 °C usda.govImproves peak shape and reduces system backpressure.
Injection Vol. 5 µLStandard volume to avoid column overloading.
Detector PDA/UV at 254 nm shimadzu.comAromatic ring system provides strong UV absorbance for sensitive detection. shimadzu.com

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. researchgate.net

The method typically employs a low-polarity capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., SPB-1 or Rxi-1ms), which separates compounds based on their boiling points. amazonaws.comnih.gov Helium is commonly used as the carrier gas. amazonaws.comnih.gov

The oven temperature program is optimized to ensure the separation of the target analyte from any impurities or matrix components. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to elute the compound. amazonaws.com

The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a fingerprint for the compound. For quantitative analysis, selected ion monitoring (SIM) mode is often preferred over full-scan mode. SIM mode increases sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound. amazonaws.com

Table 2: Proposed GC-MS Method Parameters for this compound

ParameterConditionRationale
Column Rxi-1ms (30 m x 0.25 mm i.d. x 0.25 µm film) nih.govProvides good resolution for semi-volatile aromatic compounds. nih.gov
Carrier Gas Helium at 1.0 mL/min nih.govInert carrier gas standard for GC-MS.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Optimized to separate the analyte from the solvent and matrix components.
Injector Temp. 250°CEnsures complete volatilization of the analyte.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
MS Source Temp. 230°CStandard temperature to promote ionization.
MS Quad Temp. 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM) amazonaws.comEnhances sensitivity and selectivity for quantitative analysis.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before chromatographic analysis. The choice of extraction protocol depends on the nature of the sample matrix.

Liquid-liquid extraction is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. amazonaws.com For extracting this compound from an aqueous matrix, a water-immiscible organic solvent in which the analyte has high solubility, such as dichloromethane (B109758) or ethyl acetate, would be chosen. researchgate.net

The sample pH may be adjusted to ensure the analyte is in its most nonpolar form, maximizing its partition into the organic phase. After vigorously mixing the two phases and allowing them to separate, the organic layer containing the analyte is collected. The process may be repeated to improve recovery. The collected organic extracts are then combined, dried, and concentrated before analysis. amazonaws.com

Solid Phase Extraction is a more modern and efficient alternative to LLE, reducing solvent consumption and offering higher sample throughput. SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid sorbent.

For a moderately nonpolar compound like this compound, a reverse-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be appropriate. The general steps are:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer matching the sample's matrix.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent via hydrophobic interactions.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar impurities and interferences.

Elution: The target analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol. The resulting eluate is then ready for direct injection or further concentration.

Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are preferred for their selectivity, UV-Vis spectrophotometry can be a simple and rapid technique for the quantitative analysis of this compound in samples where interfering substances are absent. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The substituted aromatic ring in this compound acts as a chromophore, absorbing light in the UV region. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 3: Hypothetical Validation Data for a Spectrophotometric Method

ParameterResult
Solvent Methanol
λmax ~245 nm
Linearity Range 1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation for Accuracy, Precision, Linearity, and Robustness

The validation of analytical methods is a critical process in pharmaceutical development and quality control to ensure that a method is suitable for its intended purpose. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed analytical techniques. The validation of these methods is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to demonstrate their accuracy, precision, linearity, and robustness.

An effective analytical method for this compound must be able to separate the main component from any potential impurities that may arise during its synthesis. These impurities could include starting materials, by-products, or degradation products.

A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method might be developed using a C18 column. The mobile phase could consist of a gradient mixture of an aqueous buffer (such as ammonium formate) and an organic solvent like acetonitrile or methanol. Detection is commonly carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Alternatively, a Gas Chromatography (GC) method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used. A capillary column with a suitable stationary phase, such as a 5% phenyl-methyl siloxane, would be appropriate for the separation of volatile compounds like this compound.

Accuracy

The accuracy of an analytical method represents the closeness of the test results obtained by that method to the true value. It is typically assessed using a recovery study, where a known amount of the analyte is added to a placebo or a sample matrix and then analyzed. The percentage of the analyte recovered is then calculated. For this compound, the acceptance criterion for accuracy is generally expected to be within 98.0% to 102.0%.

Table 1: Illustrative Accuracy Data for HPLC Method

Spiked Concentration (mg/mL)Measured Concentration (mg/mL)Recovery (%)
0.80.7998.8
1.01.01101.0
1.21.21100.8

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision): This is determined by analyzing a number of individual samples of the same batch on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day Precision): This is assessed by analyzing the same sample on different days, with different analysts, or with different equipment within the same laboratory.

For both repeatability and intermediate precision, the RSD should typically be no more than 2.0%.

Table 2: Illustrative Precision Data for GC Method

ParameterReplicate 1 (% Area)Replicate 2 (% Area)Replicate 3 (% Area)Replicate 4 (% Area)Replicate 5 (% Area)Replicate 6 (% Area)Mean (% Area)RSD (%)
Repeatability99.599.699.499.799.599.699.550.11
Intermediate Precision99.399.599.299.699.499.599.420.15

Linearity

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of solutions with known concentrations of this compound. A calibration curve is then constructed by plotting the instrument response versus the concentration of the analyte. The correlation coefficient (r²) of the regression line is a measure of linearity and should ideally be ≥ 0.999.

Table 3: Illustrative Linearity Data for HPLC Method

Concentration (µg/mL)Peak Area
10150234
25375585
50751120
751126540
1001501980
Correlation Coefficient (r²) 0.9998

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. For a GC method, variations might involve the carrier gas flow rate and oven temperature ramp rate. The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Table 4: Illustrative Robustness Study for HPLC Method

ParameterVariationSystem SuitabilityResult (% Assay)
Flow Rate0.9 mL/minPass99.8
1.1 mL/minPass99.5
Mobile Phase Composition± 2% OrganicPass99.7
± 2% AqueousPass99.6
Column Temperature28°CPass99.9
32°CPass99.4

Applications in Synthesis Monitoring and Purity Determination

Validated analytical methods are indispensable tools for monitoring the synthesis of this compound and for determining the purity of the final product.

Synthesis Monitoring

During the synthesis of this compound, which may involve the esterification of 2-chloro-5-methylbenzoic acid, it is crucial to monitor the progress of the reaction. vwr.com This ensures that the reaction proceeds to completion and helps in identifying the optimal reaction time. In-process control (IPC) samples can be withdrawn at various time points and analyzed using a rapid and validated analytical method, typically HPLC or GC.

For instance, by using a validated GC method, the disappearance of the starting material, 2-chloro-5-methylbenzoic acid, and the appearance of the product, this compound, can be tracked over time. This allows chemists to make informed decisions about when to quench the reaction, leading to improved yield and efficiency. The method can also detect the formation of any significant by-products in real-time.

Purity Determination

The purity of the final isolated this compound is a critical quality attribute. A validated HPLC or GC method is used to quantify the main peak corresponding to this compound and to detect and quantify any impurities. The area percentage of the main peak is often used as a measure of purity.

The analytical method must be able to separate the target compound from structurally similar impurities. For example, during the synthesis, isomers such as Methyl 3-chloro-4-methylbenzoate or related substances like unreacted starting materials could be present. A well-developed chromatographic method will resolve the peaks of these potential impurities from the main product peak, allowing for their accurate quantification. ekb.eg

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters in purity determination, as they define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. These values are established during method validation and ensure that even trace levels of impurities can be monitored. ijpsr.comresearchgate.net

Table 5: Illustrative Purity Analysis of a Batch of this compound by HPLC

CompoundRetention Time (min)Peak AreaArea (%)
Impurity 1 (Starting Material)4.215,2000.08
Impurity 2 (Isomer)6.825,3000.13
This compound 8.5 19,050,000 99.75
Unknown Impurity9.17,6000.04
Total 19,098,100 100.00

Future Research Directions and Translational Impact

Exploration of Asymmetric Synthesis and Enantioselective Routes

Asymmetric synthesis, which focuses on the selective creation of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical development. The biological properties of enantiomers can differ significantly; one may be therapeutic while the other is inactive or even harmful. While Methyl 2-chloro-5-methylbenzoate is itself achiral, future research could focus on using it as a starting material for the synthesis of chiral derivatives.

The development of enantioselective routes would involve introducing chirality into the molecule, for example, through asymmetric alkylation or reduction reactions at various positions on the benzene (B151609) ring or the ester group. This would allow for the creation of a library of single-enantiomer compounds. These enantiomerically pure molecules could then be evaluated for unique biological activities, potentially leading to the discovery of novel therapeutic agents with improved specificity and reduced side effects.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The optimization of chemical synthesis relies on a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. Advanced spectroscopic techniques offer a powerful means to monitor reactions in real-time, providing immediate insights that can be used to enhance yield, purity, and efficiency. researchgate.netnih.gov The application of these Process Analytical Technologies (PAT) to the synthesis of this compound and its derivatives represents a significant area for future research.

Implementing in-line spectroscopic probes can transform the manufacturing process from a conventional batch method to a highly controlled, self-optimizing system. rsc.orgnih.govrsc.org For instance, integrating a benchtop Nuclear Magnetic Resonance (NMR) spectrometer into a flow reactor setup allows for on-the-fly characterization of reaction intermediates and products. rsc.orgnih.govrsc.org This real-time feedback enables dynamic adjustments to reaction conditions to maintain optimal performance. rsc.org

Spectroscopic TechniqueApplication in Synthesis MonitoringPotential Benefits
In-line NMR Spectroscopy Real-time structural characterization of reactants, intermediates, and products; kinetic and mechanistic studies. rsc.orgnih.govDirect control of reactor conditions, self-optimization of stereoselectivity and yield. nih.govrsc.org
FT-IR/ATR Spectroscopy Monitoring the concentration of key functional groups to track reaction progress.Non-invasive, rapid data acquisition for process control.
Raman Spectroscopy In-situ analysis of reaction mixtures, including solid-supported catalyzed reactions. researchgate.netHigh sensitivity to molecular vibrations, suitable for complex systems.
Coupled Techniques (e.g., GC-MS) High-performance separation combined with sensitive identification for analyzing complex reaction mixtures. nih.govDetailed qualitative and quantitative analysis of product purity and byproducts. nih.gov

By adopting these advanced monitoring tools, the synthesis of this compound can become more efficient, reproducible, and scalable, paving the way for high-quality production for subsequent applications.

Integrated Computational and Experimental Approaches for Drug Discovery

Modern drug discovery has been transformed by the integration of computational (in silico) methods with traditional experimental validation. researchgate.netjddhs.comjddhs.com This synergistic workflow accelerates the identification of promising lead compounds while reducing the time and cost associated with laboratory screening. researchgate.netjddhs.comjddhs.com For derivatives of this compound, such an integrated approach could rapidly unlock their therapeutic potential.

The process begins with computational methods to design and screen virtual libraries of molecules derived from the core scaffold. jddhs.comnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activity and binding affinity of these virtual compounds against specific biological targets. researchgate.netnih.govmdpi.com

Once promising candidates are identified in silico, they are synthesized and subjected to experimental validation through high-throughput screening (HTS) and other in vitro assays. jddhs.comjddhs.com This iterative cycle of computational prediction and experimental testing creates a robust and efficient pipeline for drug discovery. mdpi.com

StageComputational MethodExperimental MethodObjective
1. Hit Identification Virtual screening of compound libraries; Molecular docking. nih.govHigh-Throughput Screening (HTS) of synthesized compounds.Identify initial "hit" compounds that show activity against a target.
2. Lead Generation QSAR modeling to predict activity based on structure. nih.govnih.govSynthesis of analog compounds based on initial hits.Develop more potent and selective "lead" compounds from initial hits.
3. Lead Optimization In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. jddhs.comIn vitro assays to measure efficacy, toxicity, and pharmacokinetic properties.Refine lead compounds to improve drug-like properties and safety profiles.

This integrated workflow offers a clear path forward for exploring the therapeutic potential of novel molecules derived from this compound.

Diversification of Biomedical Applications through Rational Design

Rational drug design involves creating molecules specifically engineered to interact with a biological target. nih.gov The this compound structure represents a versatile scaffold that can be systematically modified to generate new compounds with tailored biomedical applications. nih.govmdpi.com

Future research can focus on using this scaffold to design libraries of derivatives aimed at various therapeutic areas. A notable example comes from research on structurally related 4-chloro-5-methylbenzenesulfonamides, which have been synthesized and evaluated as potential antimicrobial agents. By modifying the core structure with different chemical groups, researchers developed compounds with significant bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA). This demonstrates that the substituted benzene ring system is a viable starting point for developing new classes of therapeutics.

The principles of rational design can be applied to explore other activities. By strategically adding or altering functional groups on the this compound scaffold, researchers can aim to:

Enhance Potency: Modify substituents to improve binding affinity to a target enzyme or receptor.

Improve Selectivity: Design molecules that interact specifically with a target in diseased cells while sparing healthy ones.

Modulate Physicochemical Properties: Adjust solubility, stability, and membrane permeability to improve bioavailability.

This approach allows for the methodical exploration of the chemical space around the core scaffold, significantly increasing the probability of discovering novel bioactive molecules. nih.gov

Development of Sustainable and Circular Economy Approaches for Production

The chemical industry is increasingly moving towards more sustainable manufacturing processes, guided by the principles of green chemistry and the circular economy. mdpi.comweforum.org Future research into the production of this compound should prioritize the development of environmentally benign and resource-efficient synthetic routes.

Key areas for innovation include:

Safer Feedstocks: Utilizing renewable and safer raw materials to reduce the environmental footprint of chemical manufacturing. nih.gov

Catalysis: Developing highly efficient and selective catalysts, particularly those based on earth-abundant metals, to replace stoichiometric reagents and minimize waste.

Energy Efficiency: Exploring novel energy sources, such as magnetically induced heating in catalysis, to reduce reliance on conventional thermal heating and improve energy efficiency.

Circular Models: Designing processes where byproducts and waste streams are not merely disposed of but are recycled or repurposed as raw materials for other processes, creating a closed-loop system. nih.govkochmodular.comrenewablematter.eu

Adopting a circular economy framework means considering the entire lifecycle of the chemical, from the choice of raw materials to its end-of-life management. nih.govrenewablematter.eu This holistic approach not only minimizes environmental impact but also enhances economic efficiency and can lead to the discovery of new, innovative chemical processes. kochmodular.com

Translational Research towards Therapeutic and Agrochemical Innovations

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in areas like medicine and agriculture. For this compound and its derivatives, the path from laboratory synthesis to real-world impact involves several key stages.

In the therapeutic arena, the discovery of antimicrobial activity in related sulfonamide compounds provides a strong foundation for translational efforts. The next steps would involve preclinical studies to evaluate the efficacy and safety of lead compounds in animal models, followed by clinical trials to assess their potential as new antibiotics.

In the agrochemical sector, the structural similarity of this compound to known pesticides suggests another promising avenue for translational research. For example, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of certain modern insecticides. This connection indicates that derivatives of this compound could be rationally designed and screened for activity against various agricultural pests. A translational pipeline in this area would involve:

Synthesis and screening of a derivative library for insecticidal or herbicidal activity.

Lead optimization to enhance potency and selectivity while minimizing environmental impact.

Field trials to evaluate performance under real-world agricultural conditions.

By pursuing these translational pathways, the foundational research on this compound can evolve into tangible innovations that address critical needs in both human health and food production.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for Methyl 2-chloro-5-methylbenzoate?

  • Methodological Answer : The compound is synthesized via esterification of 2-chloro-5-methylbenzoic acid with methanol under acid catalysis (e.g., concentrated H₂SO₄) at 70–80°C for 6–8 hours. Alternative methods involve nucleophilic substitution of pre-halogenated benzoate precursors. Key parameters include stoichiometric control (1:5 molar ratio of acid to methanol) and reflux conditions to maximize yield (>85%). Post-synthesis purification via vacuum distillation or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies ester methyl groups (δ ~3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic substituent positions.
  • GC-MS : Confirms molecular ion peaks (m/z = 198.6 [M⁺]) and detects impurities (e.g., unreacted starting materials).
  • FT-IR : Validates ester carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~740 cm⁻¹).
  • X-ray crystallography : Resolves crystallographic packing and bond angles in single-crystal derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group (electron-withdrawing) and methyl group (electron-donating) create competing electronic effects. Suzuki-Miyaura coupling experiments with aryl boronic acids show higher yields at the para position to chlorine (75–80%) due to reduced steric hindrance. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C optimize reactivity. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and transition states .

Q. What experimental designs address contradictions in reported catalytic activity of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., hydrolysis vs. substitution). Use kinetic studies (time-resolved ¹H NMR) to track intermediate formation. Compare reaction outcomes under inert (N₂ atmosphere) vs. ambient conditions. Statistical Design of Experiments (DoE) identifies critical variables (temperature, catalyst loading) affecting product distribution .

Q. How can mechanistic insights into ester hydrolysis inform the design of stable this compound analogs?

  • Methodological Answer : Hydrolysis studies in basic (NaOH) and acidic (HCl) media reveal pseudo-first-order kinetics. At pH > 10, ester cleavage dominates (t₁/₂ = 2.5 hours at 25°C). Stabilization strategies include introducing electron-withdrawing substituents (e.g., nitro groups) at the meta position. Molecular dynamics simulations (AMBER) model solvation effects on hydrolysis rates .

Data Analysis and Validation

Q. What protocols resolve discrepancies in purity assessments of this compound batches?

  • Methodological Answer :

  • HPLC-PDA : Quantifies impurities using C18 columns (acetonitrile/water gradient; λ = 254 nm).
  • Elemental Analysis : Validates C, H, Cl content (±0.3% theoretical values).
  • DSC/TGA : Detects thermal decomposition profiles (melting point = 45–47°C; ΔH fusion = 120–125 J/g).
  • Interlaboratory validation : Cross-check data with ≥3 independent labs using standardized protocols .

Q. How can researchers differentiate between polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Identifies distinct diffraction patterns for α- (monoclinic) and β- (orthorhombic) polymorphs.
  • Raman spectroscopy : Detects lattice vibrations (e.g., 160 cm⁻¹ shifts between forms).
  • Solvent-mediated crystallization : Ethanol favors α-form; acetone promotes β-form. Thermodynamic stability is assessed via slurry conversion experiments .

Advanced Applications

Q. What strategies enhance the bioactivity of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer : Structural modifications (e.g., introducing sulfonamide or trifluoromethyl groups) improve binding to enzyme active sites. IC₅₀ determinations using fluorescence-based assays (e.g., trypsin inhibition) validate potency. Molecular docking (AutoDock Vina) predicts binding modes, guided by X-ray co-crystallography data of analogous benzoates .

Q. How does the methyl ester group influence the photophysical properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy (λmax = 265 nm in acetonitrile) and fluorescence quantum yield (Φ = 0.12) are measured. Substituent effects on π→π* transitions are modeled using TD-DFT. Comparative studies with de-esterified analogs quantify the ester's role in conjugation .

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Reactant of Route 1
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Methyl 2-chloro-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.